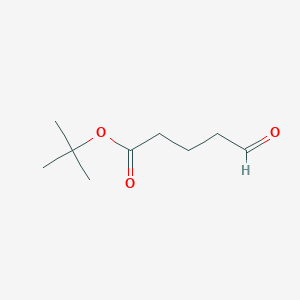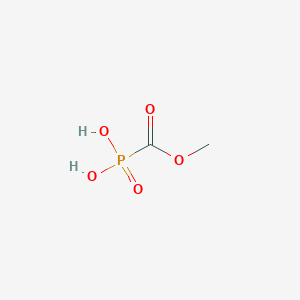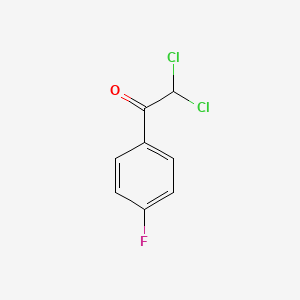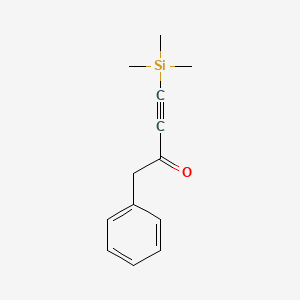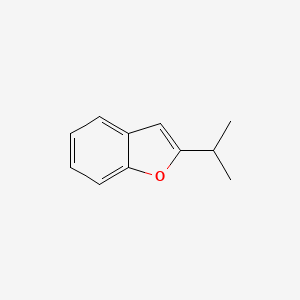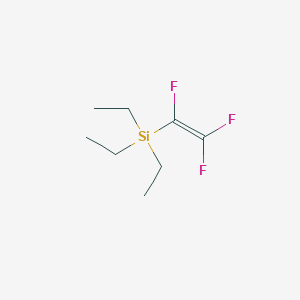![molecular formula C17H28O B1624819 Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- CAS No. 73398-84-2](/img/structure/B1624819.png)
Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- involves multiple steps. The starting materials typically include specific hydrocarbons and reagents that facilitate the formation of the methanoazulene core. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cedrene: A similar compound with a methanoazulene core, known for its use in perfumery and as a chemical intermediate.
Uniqueness
Ethanone, 1-[(3R,3aS,6S,7R,8aS)-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-yl]- is unique due to its specific structural features and the resulting chemical properties.
Propriétés
Numéro CAS |
73398-84-2 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl)ethanone |
InChI |
InChI=1S/C17H28O/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)12(2)18/h11,13-14H,6-10H2,1-5H3 |
Clé InChI |
ZSPIIBJQRZLFHP-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)C(=O)C |
SMILES canonique |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


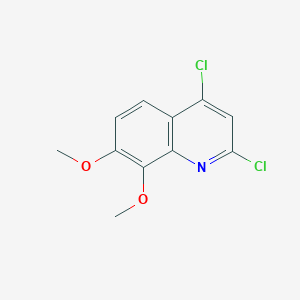
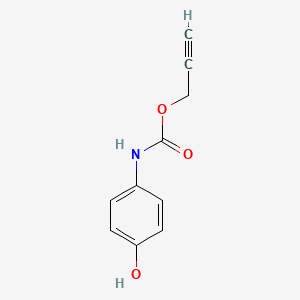
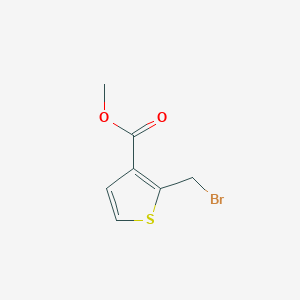
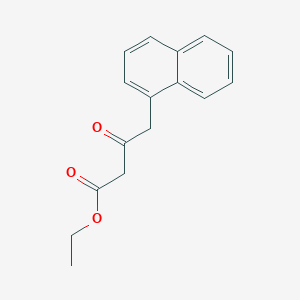
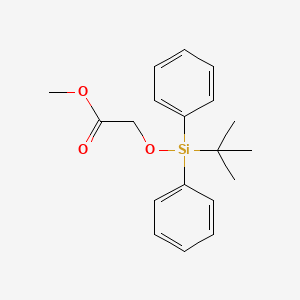
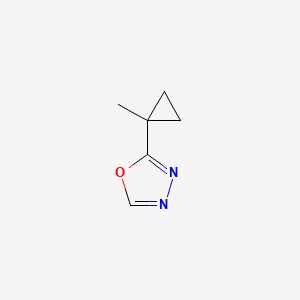
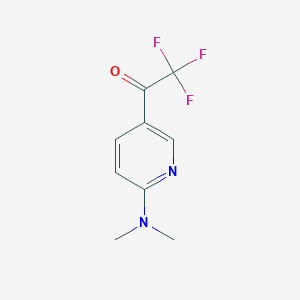
![4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1624746.png)
